REACTION_CXSMILES
|
[C:1]1([CH3:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[N:8]([C:15](C)(C)[C:16]#[N:17])=N[C:10](C)(C)C#N>CO>[CH:1]([C:7]1[NH:8][CH2:15][CH2:16][N:17]=1)=[CH2:6].[CH2:10]=[CH:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
for stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with means
|
Type
|
CUSTOM
|
Details
|
polymerization
|
Type
|
CUSTOM
|
Details
|
the polymerization
|
Type
|
WAIT
|
Details
|
to proceed overnight at a temperature of 60°-70° C.
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the polymer is precipitated from the resulting viscous solution
|
Type
|
ADDITION
|
Details
|
by pouring it into an excess of methanol with vigorous stirring
|
Type
|
DISSOLUTION
|
Details
|
The resultant yellowish colored polymer is redissolved in toluene
|
Type
|
CUSTOM
|
Details
|
reprecipitated once more
|
Type
|
ADDITION
|
Details
|
by pouring into methanol
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C=1NCCN1
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([CH3:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[N:8]([C:15](C)(C)[C:16]#[N:17])=N[C:10](C)(C)C#N>CO>[CH:1]([C:7]1[NH:8][CH2:15][CH2:16][N:17]=1)=[CH2:6].[CH2:10]=[CH:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
for stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with means
|
Type
|
CUSTOM
|
Details
|
polymerization
|
Type
|
CUSTOM
|
Details
|
the polymerization
|
Type
|
WAIT
|
Details
|
to proceed overnight at a temperature of 60°-70° C.
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the polymer is precipitated from the resulting viscous solution
|
Type
|
ADDITION
|
Details
|
by pouring it into an excess of methanol with vigorous stirring
|
Type
|
DISSOLUTION
|
Details
|
The resultant yellowish colored polymer is redissolved in toluene
|
Type
|
CUSTOM
|
Details
|
reprecipitated once more
|
Type
|
ADDITION
|
Details
|
by pouring into methanol
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C=1NCCN1
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([CH3:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[N:8]([C:15](C)(C)[C:16]#[N:17])=N[C:10](C)(C)C#N>CO>[CH:1]([C:7]1[NH:8][CH2:15][CH2:16][N:17]=1)=[CH2:6].[CH2:10]=[CH:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
for stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with means
|
Type
|
CUSTOM
|
Details
|
polymerization
|
Type
|
CUSTOM
|
Details
|
the polymerization
|
Type
|
WAIT
|
Details
|
to proceed overnight at a temperature of 60°-70° C.
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the polymer is precipitated from the resulting viscous solution
|
Type
|
ADDITION
|
Details
|
by pouring it into an excess of methanol with vigorous stirring
|
Type
|
DISSOLUTION
|
Details
|
The resultant yellowish colored polymer is redissolved in toluene
|
Type
|
CUSTOM
|
Details
|
reprecipitated once more
|
Type
|
ADDITION
|
Details
|
by pouring into methanol
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C=1NCCN1
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([CH3:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[N:8]([C:15](C)(C)[C:16]#[N:17])=N[C:10](C)(C)C#N>CO>[CH:1]([C:7]1[NH:8][CH2:15][CH2:16][N:17]=1)=[CH2:6].[CH2:10]=[CH:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
for stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with means
|
Type
|
CUSTOM
|
Details
|
polymerization
|
Type
|
CUSTOM
|
Details
|
the polymerization
|
Type
|
WAIT
|
Details
|
to proceed overnight at a temperature of 60°-70° C.
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the polymer is precipitated from the resulting viscous solution
|
Type
|
ADDITION
|
Details
|
by pouring it into an excess of methanol with vigorous stirring
|
Type
|
DISSOLUTION
|
Details
|
The resultant yellowish colored polymer is redissolved in toluene
|
Type
|
CUSTOM
|
Details
|
reprecipitated once more
|
Type
|
ADDITION
|
Details
|
by pouring into methanol
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C=1NCCN1
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([CH3:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[N:8]([C:15](C)(C)[C:16]#[N:17])=N[C:10](C)(C)C#N>CO>[CH:1]([C:7]1[NH:8][CH2:15][CH2:16][N:17]=1)=[CH2:6].[CH2:10]=[CH:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
for stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with means
|
Type
|
CUSTOM
|
Details
|
polymerization
|
Type
|
CUSTOM
|
Details
|
the polymerization
|
Type
|
WAIT
|
Details
|
to proceed overnight at a temperature of 60°-70° C.
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the polymer is precipitated from the resulting viscous solution
|
Type
|
ADDITION
|
Details
|
by pouring it into an excess of methanol with vigorous stirring
|
Type
|
DISSOLUTION
|
Details
|
The resultant yellowish colored polymer is redissolved in toluene
|
Type
|
CUSTOM
|
Details
|
reprecipitated once more
|
Type
|
ADDITION
|
Details
|
by pouring into methanol
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C=1NCCN1
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |